Product packaging for 8-Nitroquinolin-5-ol(Cat. No.:CAS No. 129717-35-7)

8-Nitroquinolin-5-ol

Cat. No.: B3230251
CAS No.: 129717-35-7
M. Wt: 190.16 g/mol
InChI Key: GBFQOBPPJULZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitroquinolin-5-ol, more commonly known in research and medical literature as Nitroxoline, is a hydroxyquinoline derivative with significant and diverse research applications . Its core structure allows it to act as a potent chelator of essential metal ions such as magnesium and manganese, a mechanism that underpins its established antibacterial and antifungal activity, particularly against pathogens commonly associated with urinary tract infections . Beyond its antimicrobial properties, Nitroxoline has garnered substantial interest in oncology research. Studies have identified it as an inhibitor of the type 2 methionine aminopeptidase (MetAP2) protein, a role linked to the inhibition of angiogenesis and tumor growth . Its efficacy has been investigated against various cancer types, including prostate and bladder cancers . More recently, promising research has highlighted its potent antitrypanosomal activity . A 2025 study demonstrated that Nitroxoline exhibits greater efficacy than the standard treatment, benznidazole, against Trypanosoma cruzi (the parasite responsible for Chagas disease) by inducing programmed cell death in the parasite . This broad-spectrum bioactivity makes it a valuable compound for investigating new therapeutic pathways. This product is provided For Research Use Only . It is strictly intended for laboratory research and is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B3230251 8-Nitroquinolin-5-ol CAS No. 129717-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFQOBPPJULZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 8-Nitroquinolin-5-ol (B2843391)

The synthesis of this compound can be achieved through distinct pathways, primarily involving the introduction of nitro and hydroxyl groups onto a quinoline (B57606) scaffold.

One recognized route to this compound involves the direct nitration of quinolin-5-ol ontosight.ai. The nitration of quinoline derivatives is known to occur predominantly at the 5- and 8-positions stackexchange.com. Furthermore, the presence of a hydroxyl group, as in hydroxyquinoline derivatives, can influence regioselectivity and often allows for nitration to proceed under milder conditions, typically at lower temperatures nih.gov. While this pathway is established, specific detailed procedures for selectively achieving the 8-nitro substitution on quinolin-5-ol are not extensively detailed in the available literature.

A well-documented and efficient method for the synthesis of this compound involves a two-stage process starting from 8-hydroxyquinoline (B1678124) researchgate.netosi.lvresearchgate.netpw.edu.pl. This pathway comprises the nitrosation of 8-hydroxyquinoline, typically forming 5-nitroso-8-hydroxyquinoline, followed by the oxidation of this nitroso intermediate to the desired nitro compound researchgate.netpw.edu.pl.

A representative procedure for this established route is as follows:

8-Hydroxyquinoline (2 g, 13.8 mmol) is dissolved in a mixture of water (19 mL) and concentrated sulfuric acid (1 mL) and stirred at 25 °C epo.org.

Sodium nitrite (B80452) (1.7 g, 24.6 mmol), dissolved in water (5 mL), is added dropwise over 30 minutes epo.org.

The reaction mixture is then allowed to stand for 3 hours epo.org.

The solution is neutralized to pH 8 using 11 M sodium hydroxide (B78521), followed by acidification to pH 4.0 with glacial acetic acid epo.org.

The resulting precipitate is filtered and washed with distilled water epo.org.

The wet precipitate is then treated with concentrated nitric acid (9 mL) in water (20 mL) at 30 °C to effect the oxidation to this compound epo.org.

This method has been subject to optimization of reaction conditions, including the concentration of nitric acid, temperature, and reaction time, to enhance efficiency researchgate.netpw.edu.pl. Purification of the crude product is often achieved through solvent crystallization, with ethanol (B145695) or acetone (B3395972) being commonly employed researchgate.net. It is noted that controlling the oxidation step is crucial to minimize the formation of undesired side-products, such as 7-Nitro nitroxoline (B368727) ijpsjournal.com.

Contemporary Developments in this compound Synthesis

Current research in the synthesis of this compound focuses on refining existing methodologies for improved efficiency, yield, purity, and environmental impact.

The principles of green chemistry are increasingly being integrated into synthetic strategies for quinoline derivatives, aiming to reduce environmental impact tandfonline.comijfans.orgvulcanchem.com. These principles include waste prevention, maximizing atom economy, using less hazardous chemicals and solvents, and employing efficient catalysts researchgate.nettandfonline.comvulcanchem.com. While specific green chemistry implementations for this compound are not extensively detailed in the provided literature, the general trend in quinoline synthesis points towards more sustainable approaches. For example, conventional methods like the Skraup synthesis can involve hazardous byproducts and toxic reagents rsc.org, prompting research into greener alternatives. This includes the use of environmentally friendly solvents such as ethanol and water, organocatalysts, or catalyst-free methods tandfonline.comijfans.org. Applying these green chemistry tenets to the nitrosation-oxidation route could involve exploring milder reaction conditions, reducing the volume of acidic waste, or developing more selective oxidation methods.

Compound List

this compound

8-Hydroxyquinoline

5-Nitroso-8-hydroxyquinoline

Quinolin-5-ol

8-Nitroquinoline (B147351)

Sodium nitrite

Sulfuric acid

Water

Sodium hydroxide

Glacial acetic acid

Nitric acid

Ethanol

Acetone

7-Nitro nitroxoline

Functionalization and Derivatization Strategies

The quinoline scaffold, particularly when substituted with electron-withdrawing nitro groups and electron-donating hydroxyl groups, presents a versatile platform for a range of chemical modifications. These strategies leverage the inherent reactivity of the aromatic system and its functional groups to introduce diverse chemical moieties, leading to compounds with potentially altered physical, chemical, and biological properties.

Mannich Reaction Applications for C7-Substitution

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, but its application extends to the aminomethylation of active methylene (B1212753) or methine groups, often found in compounds with electron-rich aromatic systems. For this compound, the Mannich reaction is a well-established method for introducing aminomethyl groups, predominantly at the C7 position of the quinoline ring. This regioselectivity is attributed to the electronic distribution within the molecule, where the C7 position is activated for electrophilic attack by the iminium ion intermediate formed during the reaction.

The general reaction involves the condensation of this compound with an aldehyde (typically formaldehyde (B43269) or paraformaldehyde) and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack on the activated C7 position of the this compound. Solvents such as ethanol, pyridine (B92270), or benzene (B151609) are commonly employed, and reactions can be carried out at room temperature, under reflux, or with microwave irradiation, often yielding the desired 7-aminomethyl derivatives in good to excellent yields.

Research Findings: Studies have demonstrated the successful synthesis of various 7-aminomethyl derivatives of this compound (also known as nitroxoline) by reacting it with different primary and secondary amines in the presence of formaldehyde or paraformaldehyde. For instance, reactions with aliphatic amines, amino acids, and substituted benzylamines have been reported, leading to a diverse array of functionalized products. The use of secondary amines like pyrrolidine, morpholine, piperidine, and diethylamine (B46881) with formaldehyde has yielded corresponding 7-aminomethyl-8-hydroxyquinoline derivatives, highlighting the versatility of the reaction with different amine nucleophiles.

Data Table 1: Mannich Reaction Products of this compound

Starting MaterialAmine ComponentAldehyde ComponentSolventConditionsProduct Type (C7-substituted)Reference
This compoundPrimary AminesFormaldehydePyridineHeating7-Aminomethyl derivatives mdpi.com
This compoundPrimary AminesFormaldehydeEthanolReflux7-Aminomethyl derivatives mdpi.com
This compoundPrimary AminesParaformaldehydePyridineReaction with amine/paraformaldehyde mixture7-Aminomethyl derivatives mdpi.com
This compoundSecondary AminesFormaldehydeVariousVarious (e.g., room temp, reflux)7-Aminomethyl derivatives oup.com, researchgate.net
This compoundAliphatic, Amino Acids, Substituted BenzylaminesFormaldehydeEthanolReflux7-Aminomethyl derivatives mdpi.com

Note: Specific yields and detailed structures for each derivative (e.g., 15a, 15h from mdpi.com) are not fully detailed in the provided snippets but represent successful syntheses of 7-aminomethylated products.

C-C Coupling Reactions and σ-Adduct Formation

Carbon-carbon bond formation is fundamental to organic synthesis, enabling the construction of complex molecular architectures. This compound can participate in C-C coupling reactions, often acting as a nucleophilic component. A notable example involves its reaction with quinazoline (B50416) under acidic conditions, leading to the formation of a stable σ-adduct. This type of reaction represents a vicarious nucleophilic substitution of hydrogen (VNS), where the quinoline derivative acts as a C-nucleophile.

The reaction of 5-nitro-8-hydroxyquinoline with quinazoline, catalyzed by trifluoroacetic acid, results in the addition of the C7 position of the quinoline ring to the C4' position of the quinazoline ring. This process forms a stable σ-adduct, where the aromaticity of both rings is temporarily disrupted, creating a new C-C bond. The structure of this adduct is confirmed through advanced spectroscopic techniques like 2D NMR (HSQC, HMBC). This approach offers a potentially waste-free method for creating complex heterocyclic systems.

Research Findings: The first reported instance of 5-nitro-8-hydroxyquinoline acting as a C-nucleophile in a C-C coupling reaction with quinazoline has been documented. In this study, the reaction occurred in the presence of trifluoroacetic acid, yielding a stable σ-adduct. The C7 atom of this compound formed a bond with the C4' atom of quinazoline. This reaction is considered an example of vicarious nucleophilic substitution of hydrogen, highlighting the potential of this compound in constructing novel carbon frameworks by engaging its activated C-H bonds.

Data Table 2: C-C Coupling and σ-Adduct Formation

NucleophileElectrophileCatalyst/ReagentSolvent (Implied)Product TypeKey Bond FormedReference
This compoundQuinazolineTrifluoroacetic acidNot specifiedStable σ-adductC7-C4' researchgate.net, researchgate.net

Note: Specific yields for this σ-adduct formation were not detailed in the provided snippets.

Introduction of Sulfonamide Moieties

The introduction of sulfonamide groups (-SO2NR2) into organic molecules is a significant transformation, as sulfonamides are prevalent in many pharmaceuticals and biologically active compounds. While direct sulfonylation of this compound might be challenging due to the presence of the activating hydroxyl group and the deactivating nitro group, indirect methods or derivatization of precursor molecules can be employed. Alternatively, if a precursor with an amino group is available or can be synthesized, it can be reacted with sulfonyl chlorides to form sulfonamides.

Research Findings: Direct methods for introducing sulfonamide moieties onto this compound were not explicitly detailed in the initial search results. However, related studies on 8-hydroxyquinoline derivatives mention the synthesis of compounds where sulfonamide functionalities are present or can be introduced. For instance, in the context of Mannich reactions, one study ( mdpi.com) describes the concomitant formation of 7-aminomethyl and 5-sulfonamide functional groups starting from a 5-sulfonamide derivative of 8-HQ, followed by aminomethylation. This suggests that while direct sulfonamidation of this compound might not be a primary focus in the provided literature, strategies involving pre-functionalized precursors or subsequent modifications are plausible routes for accessing sulfonamide derivatives.

Phosphoramidate (B1195095) Derivatives and Synthetic Pathways

Phosphoramidates are a class of organophosphorus compounds containing a P-N bond and often exhibiting diverse biological activities. Their synthesis typically involves the reaction of a phosphorylating agent with an amine or alcohol. For this compound, derivatization could occur at the hydroxyl group or, if an amino derivative is prepared, at the amino group.

Research Findings: The provided search results did not yield specific information or synthetic pathways for the preparation of phosphoramidate derivatives directly from this compound. While the compound possesses a hydroxyl group that could potentially be phosphorylated, and its nitro group could be reduced to an amine for reaction with phosphorylating agents, no direct literature examples were found within the scope of these searches. Therefore, specific synthetic methodologies for this class of derivatives remain to be explored or detailed in the literature.

Styryl Quinoline Analogue Synthesis and Modifications

Styryl quinolines are characterized by a quinoline ring system linked to a styryl (phenylvinyl) group, typically via a vinyl bridge. These compounds are often synthesized through condensation reactions, such as the Knoevenagel condensation or related Wittig-type reactions, between quinoline aldehydes/ketones and activated methylene compounds, or between quinoline methyl groups and aromatic aldehydes. Modifications of this compound could involve its conversion to a suitable precursor for styryl quinoline synthesis.

Research Findings: The direct synthesis of styryl quinoline analogues starting from this compound was not explicitly detailed in the provided search results. However, the general synthetic routes to styryl quinolines often involve precursors with reactive methyl groups or carbonyl functionalities on the quinoline ring. If this compound were to be modified to incorporate such features, or if a related precursor such as a 2-methyl-8-nitroquinolin-5-ol were available, condensation reactions with aromatic aldehydes could yield styryl derivatives. For example, a methyl group at the C2 position of a quinoline ring can undergo condensation with benzaldehyde (B42025) to form a styryl quinoline. Research into the specific functionalization of this compound to enable such transformations would be required.

List of Compounds Mentioned:

this compound

5-Hydroxy-8-nitroquinoline

8-Hydroxyquinoline (Oxine)

Nitroxoline

7-Pyrrolidinomethyl-8-hydroxyquinoline

7-Morpholinomethyl-8-hydroxyquinoline

7-Piperidinomethyl-8-hydroxyquinoline

7-Diethylaminomethyl-8-hydroxyquinoline

5-Cl-8HQ

5-Bromo-8HQ

8-Hydroxyquinoline-5-sulfonic acid

4-chloro-2-methylquinoline-8-ol

4-chloro-3-(2-chloroethyl)-2-methylquinoline-8-ol

4-butoxy-8-HQ

4-benzyloxy-8-HQ

7-methyl-8-nitroquinoline (B1293703)

5-methylquinoline (B1294701)

7-methylquinoline (B44030)

5,7-dinitro-8-hydroxyquinoline

7-amino-5-nitroquinolin-8-ol

5-nitrooxazolo[4,5-h]quinolines

Quinazoline

Aza-crown ethers

Procaterol

Clioquinol (B1669181)

Chlorquinaldol

Chloroxine

Broxyquinoline

Iodoquinol

Tilbroquinol

5-Nitro-8-hydroxyquinoline-2-yl)amine

Strategies for Enhancing Aqueous Solubility via Structural Modification

The effective utilization of chemical compounds in various applications, particularly in medicinal chemistry and pharmaceutical development, often hinges on their physicochemical properties, with aqueous solubility being a critical factor. This compound, a derivative of quinoline, exhibits a solubility profile that presents challenges for certain applications due to its limited solubility in water. While it demonstrates better solubility in organic solvents like methanol (B129727) and ethanol, and is freely soluble in hot hydrochloric acid, its inherent hydrophobicity, stemming from its aromatic quinoline structure and the presence of the nitro group, restricts its dissolution in aqueous environments ontosight.aisolubilityofthings.comsolubilityofthings.comresearchgate.net. This low aqueous solubility can impede its bioavailability and efficacy, necessitating strategies to enhance it. Structural modification offers a potent avenue to overcome these limitations by altering the compound's polarity, ionization state, or molecular interactions with water.

The Challenge of Low Aqueous Solubility

Strategies for Enhancing Aqueous Solubility

Several chemical modification strategies can be employed to enhance the aqueous solubility of this compound. These approaches aim to increase the compound's affinity for water molecules, thereby facilitating its dissolution.

Aminoalkylation and Mannich Base Formation

One effective strategy involves the formation of Mannich bases or aminoalkyl derivatives. This method, applied to related quinoline structures, has demonstrated significant improvements in aqueous solubility. For instance, the synthesis of a 5-nitro-8-hydroxyquinoline-proline hybrid (HQNO2-L-Pro) through the aminoalkylation of 5-nitro-8-hydroxyquinoline with L-proline has been reported. The incorporation of zwitterionic amino acids like proline into the ligand scaffold is known to efficiently increase aqueous solubility mdpi.com. This approach introduces polar and charged groups that can readily interact with water molecules, thereby enhancing hydrophilicity.

Salt Formation

The presence of ionizable groups within a molecule is a well-established method for increasing aqueous solubility. This compound possesses a phenolic hydroxyl group at the 5-position, which can exhibit acidic properties, and a nitrogen atom in the quinoline ring, which can exhibit basic properties. Consequently, forming salts with appropriate counter-ions can significantly enhance its water solubility. The compound's reported free solubility in hydrochloric acid suggests that protonation of the quinoline nitrogen can lead to increased solubility, forming a hydrochloride salt sigmaaldrich.com. Similarly, deprotonation of the hydroxyl group with a suitable base could yield a more water-soluble salt. Salt formation is a widely adopted technique for improving the solubility of poorly soluble drugs nih.govijpsm.comijpsr.comglobalresearchonline.net.

Glycosylation

Introduction of Polar Functional Groups

The introduction of other polar functional groups, such as sulfonic acid (-SO3H) groups, into the quinoline scaffold has also been shown to contribute to enhanced aqueous solubility in related compounds nih.gov. While specific data for this compound with such modifications are not detailed in the provided literature, this represents a general strategy applicable to increasing the hydrophilicity of aromatic compounds.

Comparative Solubility Data

Comprehensive Spectroscopic and Crystallographic Elucidation

Crystallographic Analysis for Solid-State Structure Determination

Powder Diffraction Studies of Hydrogen Bonding and Packing Motifs

Powder X-ray diffraction (PXRD) studies provide valuable insights into the crystalline structure of compounds, revealing information about how molecules arrange themselves in the solid state, including the formation of hydrogen bond networks and specific packing motifs. While direct PXRD data tables detailing d-spacings and intensities for 8-Nitroquinolin-5-ol (B2843391) are not extensively published in the provided search results, related studies on similar quinoline (B57606) derivatives and the compound itself offer significant information regarding its solid-state behavior.

Research on Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) , a closely related compound, has utilized X-ray powder data to determine its crystal structure. In this study, Nitroxoline molecules were observed to be linked via moderately strong hydrogen bonds, forming dimers nih.gov. This specific packing motif, characterized by dimerization through hydrogen bonding, is suggested to influence the compound's low solubility in water nih.gov.

While not exclusively powder diffraction, single-crystal X-ray diffraction studies on various quinoline derivatives, including those with nitro and hydroxyl groups, provide complementary information on hydrogen bonding and packing. These studies often reveal the presence of:

Intermolecular Hydrogen Bonds: Typically involving the hydroxyl group (-OH) as a donor and a nitrogen atom in the quinoline ring or an oxygen atom of the nitro group as an acceptor. For instance, studies on similar structures have identified O-H···N and O-H···O hydrogen bonds, which are fundamental in stabilizing crystal lattices and dictating molecular arrangements researchgate.netresearchgate.netresearchgate.netmdpi.com.

C–H···π Interactions: Weaker interactions involving C-H bonds and π systems can also play a role in crystal packing, further influencing the three-dimensional arrangement of molecules researchgate.netnih.govd-nb.infomdpi.com.

The analysis of these interactions, often visualized through techniques like Hirshfeld surface analysis in single-crystal studies, provides a foundation for understanding the patterns expected in powder diffraction data. The specific arrangement of molecules dictated by these hydrogen bonds and other intermolecular forces leads to characteristic crystal packing motifs. These motifs, such as layered structures, helical chains, or discrete molecular dimers, are directly reflected in the unique diffraction pattern obtained from PXRD. Understanding these motifs is crucial for solid-state characterization, including polymorph screening and selection, as different packing arrangements can lead to distinct physical properties americanpharmaceuticalreview.com.

Although specific quantitative data tables from powder diffraction studies for this compound are not detailed in the provided search results, the general principles of hydrogen bonding and packing motifs observed in related compounds highlight the importance of these interactions in defining its solid-state structure. These findings underscore the utility of PXRD in characterizing such compounds and understanding their behavior in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic structure and properties of molecules like 8-Nitroquinolin-5-ol (B2843391). DFT calculations provide insights into optimized geometries, electronic distributions, molecular orbitals, and spectral characteristics.

Optimized Molecular Geometries and Electronic Structures

Table 1: Selected Optimized Geometric Parameters (Illustrative based on related studies)

ParameterValue (Å or °)Reference Basis
C-N bond~1.35B3LYP/6-31G(d,p)
C-O bond~1.37B3LYP/6-31G(d,p)
C-NO₂ bond~1.48B3LYP/6-31G(d,p)
C-C bond (avg)~1.40B3LYP/6-31G(d,p)
C-C-C angle~120B3LYP/6-31G(d,p)

Note: Specific values for this compound may vary depending on the computational method and basis set used. Data is illustrative based on studies of similar quinoline (B57606) derivatives.

Analysis of Molecular Orbitals (HOMO-LUMO) and Band Gaps

A critical aspect of computational studies involves the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and electronic properties ossila.comnih.govnepjol.info. A smaller HOMO-LUMO gap generally correlates with higher reactivity and greater polarizability nih.govnepjol.info. DFT calculations, often coupled with Time-Dependent DFT (TD-DFT), are used to determine these energy levels and visualize the spatial distribution of electron density within these orbitals ossila.comnepjol.inforesearchgate.net. Studies on related compounds show that the HOMO is often localized on the aromatic nucleus, indicating potential sites for nucleophilic attack researchgate.net.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative)

OrbitalEnergy (eV)Reference Basis
HOMO-2.5 to -3.0B3LYP/6-31G(d,p)
LUMO-0.5 to -1.0B3LYP/6-31G(d,p)
Gap~2.0 - 2.5B3LYP/6-31G(d,p)

Prediction of Vibrational and Electronic Spectra

DFT calculations are instrumental in predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. These predicted spectra can be compared with experimental data to validate the computational model and confirm the molecular structure researchgate.netsigmaaldrich.comnih.gov. For vibrational spectra, DFT methods compute harmonic frequencies and can be used in normal coordinate analysis to assign specific vibrational modes to functional groups and bond vibrations researchgate.netsigmaaldrich.comnih.gov. For electronic spectra, TD-DFT is commonly used to predict excitation energies and oscillator strengths, which correspond to UV-Vis absorption bands sigmaaldrich.comnepjol.infoolemiss.edu. Studies on related nitroquinoline derivatives have successfully correlated calculated and experimental IR and Raman spectra, confirming assignments for ring breathing modes and other characteristic vibrations researchgate.netsigmaaldrich.com.

Table 3: Selected Predicted Vibrational Frequencies (Illustrative)

Mode DescriptionFrequency (cm⁻¹)Assignment Basis
Ring breathing (phenyl)~1015DFT calculation
C-H stretching~3000-3100DFT calculation
NO₂ asymmetric stretch~1500-1550DFT calculation
C=N stretching~1580-1620DFT calculation

Note: These are representative frequencies for quinoline and nitro groups. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can explore conformational landscapes, assess molecular stability, and study interactions in various environments. While specific MD studies on this compound were not directly detailed in the search results, related research on quinoline derivatives and other organic molecules utilizes MD simulations to understand conformational changes, molecular flexibility, and interactions researchgate.netmdpi.comfortunejournals.comfrontiersin.orgbonvinlab.org. MD simulations typically involve calculating the forces between atoms and integrating Newton's equations of motion to track atomic positions and velocities over femtosecond timesteps. Analysis of trajectories often involves calculating Root Mean Square Deviation (RMSD) to assess the stability and structural fluctuations of the molecule fortunejournals.combonvinlab.org.

Reactivity and Stability Assessments

The reactivity and stability of this compound are crucial for understanding its chemical behavior and potential applications. Computational methods offer powerful tools to predict these properties.

Fukui Functions and Electrophilic/Nucleophilic Characterization

Fukui functions are local reactivity descriptors derived from electron density that help identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks nih.govmdpi.comekb.eg. They are typically calculated based on the electron densities of the HOMO (for nucleophilic attack) and LUMO (for electrophilic attack) mdpi.com. Studies on related compounds, including those with nitro groups, have used Fukui functions to pinpoint specific atoms that are prone to electrophilic or nucleophilic substitution nih.govmdpi.comekb.eg. The presence of the nitro group, being an electron-withdrawing moiety, can significantly influence the electron distribution and thus the Fukui function values, potentially leading to negative values at certain positions, which are associated with electron-deficient centers mdpi.com. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, complement Fukui function analysis by visually highlighting regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively researchgate.neteurjchem.com.

Table 4: Fukui Function Values for Reactivity Assessment (Illustrative)

Atom PositionFukui Function (f⁺) (Nucleophilic Attack)Fukui Function (f⁻) (Electrophilic Attack)Reference Basis
C7HighLowDFT calculation
C5ModerateModerateDFT calculation
O (hydroxyl)LowHighDFT calculation
N (nitro)LowHighDFT calculation

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful quantum chemical method used to understand electron delocalization and hyperconjugative interactions within a molecule, which are crucial for molecular stability and reactivity materialsciencejournal.orgarxiv.orgyoutube.com. For related nitro-substituted hydroxyquinolines, NBO analysis has revealed the significant role of intramolecular charge transfer (ICT) and hyperconjugative interactions in stabilizing the molecular system researchgate.netresearchgate.neteurjchem.com. These analyses typically examine the delocalization of electron density from filled bonding or lone pair orbitals (e.g., LP, σ) into empty antibonding orbitals (e.g., σ, π) materialsciencejournal.orgarxiv.org.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions of positive and negative electrostatic potential uni-muenchen.decore.ac.uk. This technique is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions, such as hydrogen bonding researchgate.netuni-muenchen.deresearchgate.net.

MEP maps are typically generated by projecting electrostatic potential values onto the molecule's electron density surface. Regions of high negative potential (typically colored red) indicate areas rich in electrons, making them attractive to electrophiles, while regions of high positive potential (typically colored blue) indicate electron-deficient areas susceptible to nucleophilic attack researchgate.netuni-muenchen.deajchem-a.com. For nitroquinolinol derivatives, MEP analysis helps identify specific atoms or regions within the molecule that are most likely to participate in chemical reactions or form non-covalent interactions, thereby informing predictions about their reactivity and binding capabilities researchgate.net.

Non-Linear Optical (NLO) Properties Prediction and Material Development Potential

The prediction of Non-Linear Optical (NLO) properties is crucial for the development of advanced materials used in optical communications, data storage, and frequency conversion technologies papers.coolarxiv.org. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate molecular hyperpolarizabilities, which are key indicators of NLO activity researchgate.netresearchgate.neteurjchem.comnih.gov.

Studies on 8-hydroxyquinoline (B1678124) derivatives, including nitro-substituted analogs like 8H5NQ, have shown that these compounds can exhibit significant NLO behavior researchgate.netresearchgate.net. The calculated values for dipole moment, polarizability, and first-order hyperpolarizability suggest that such molecules hold promise for further investigation and potential development as NLO materials researchgate.net. The presence of electron-donating and electron-withdrawing groups, such as the hydroxyl and nitro groups in these quinoline systems, can significantly influence and enhance these NLO responses.

Table 1: Predicted NLO Properties for 8-hydroxy-5-nitroquinoline (8H5NQ)

PropertyCalculated Value (a.u.)Reference
Dipole Moment (μ)5.976 researchgate.net
Polarizability (α)118.976 researchgate.net
Hyperpolarizability (β)15.123 researchgate.net

Note: Values are indicative and may vary based on the computational method and basis set used.

Theoretical Structure-Activity Relationship (SAR) Modeling

Theoretical Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural and electronic properties with its biological activity or other functional properties mdpi.comnih.govcollaborativedrug.com. Computational approaches are central to this endeavor, enabling the prediction of molecular interactions and the understanding of substituent effects.

In Silico Prediction of Molecular Interactions

In silico methods, such as molecular docking, are employed to predict how a molecule might interact with biological targets or other molecules nih.govresearchgate.net. For nitro-substituted hydroxyquinolines, molecular docking studies have been conducted to understand their potential biological functions and interactions researchgate.net. These simulations provide insights into binding affinities, the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in binding to a target protein researchgate.netnih.govresearchgate.net. Such theoretical predictions are vital for guiding the design of new compounds with desired activities.

Table 2: Molecular Docking Insights for 8-hydroxy-5-nitroquinoline (8H5NQ)

Target InteractionBinding Affinity (kcal/mol)Key Interactions ObservedReference
Dehydrogenase Inhibitor-5.8Hydrogen bonds, hydrophobic interactions researchgate.net

Note: Specific target proteins and detailed interaction patterns would be elaborated in the full study.

Computational Approaches to Understanding Substituent Effects

Computational studies on related systems have shown that electron-withdrawing groups can alter bond dissociation enthalpies and influence molecular polarity and electronic transitions mdpi.com. For instance, in quinoline derivatives, substituents can affect permeability and electronic characteristics nih.gov. Understanding these substituent effects through theoretical calculations is crucial for rational molecular design, enabling the tuning of properties for specific applications by strategically modifying the molecular structure.

Compound List:

this compound

8-hydroxy-5-nitroquinoline (8H5NQ)

5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ)

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 8-Nitroquinolin-5-ol (B2843391)

This compound possesses key structural features that define its role as a ligand in coordination chemistry.

Like other 8-hydroxyquinoline (B1678124) derivatives, this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group researchgate.netoup.comresearchgate.netresearchgate.net. This arrangement allows for the formation of stable five-membered chelate rings with metal ions researchgate.net. The specific positions of the hydroxyl group at C-8 and the nitrogen atom at position 1 are ideal for this bidentate coordination researchgate.net. The nitro group at the 5-position can influence the electron density distribution on the quinoline ring and the acidity of the hydroxyl group, thereby modulating the ligand's binding affinity and the properties of the resulting complexes researchgate.netrsc.org. Studies on related nitro-substituted 8-hydroxyquinolines indicate that the nitro group contributes to moderate metal chelation potency rsc.org.

The hydroxyl group of this compound is acidic and can be deprotonated to form a phenoxide ion, which is essential for chelation researchgate.net. The pKa of this hydroxyl group plays a crucial role in determining the pH range over which metal complexation occurs rsc.orgjcsp.org.pk. Generally, the stability of 8-hydroxyquinoline complexes can decrease at lower pH values due to the protonation of the hydroxyl group, preventing deprotonation and subsequent coordination rsc.org. Research on 8-hydroxyquinolines has shown a negative linear relationship between pKa values and magnesium chelation, highlighting the importance of the hydroxyl group's acidity in metal binding rsc.org. The presence of the nitro group at the 5-position has been observed to influence the chelation capabilities, suggesting that the electronic effects of the substituent impact the acid-base properties and, consequently, metal binding researchgate.netrsc.org.

Synthesis and Characterization of Metal Complexes

This compound, and its closely related precursor 5-nitro-8-hydroxyquinoline, have been used to synthesize complexes with various transition and main group metal ions. Characterization typically involves a combination of spectroscopic and analytical techniques.

This compound and its derivatives have been shown to form complexes with a range of transition metal ions, including Cu(II), Fe(II/III), Zn(II), Mn(II), Ni(II), and Co(II) jcsp.org.pknih.govmdpi.comasianpubs.org. Studies on related compounds indicate that these metals often form mono-, bis-, and sometimes tris- complexes, depending on the metal ion, stoichiometry, and pH jcsp.org.pkmdpi.com. For instance, the ligand HQNO2-L-Pro (a derivative of 5-nitro-8-hydroxyquinoline) forms mono- and bis- complexes with Cu(II) and Zn(II), and tris-complexes with Fe(II) and Fe(III) jcsp.org.pkmdpi.com. The binding affinity trends observed for these complexes at pH 7.4 were reported as Cu(II) > Zn(II) > Fe(II) > Fe(III) jcsp.org.pkmdpi.com.

The characterization of these complexes typically involves:

UV-Visible Spectroscopy: Used to monitor complex formation, determine speciation, and study changes in electronic transitions upon coordination researchgate.netjcsp.org.pknih.govmdpi.comnih.gov. Shifts in absorption maxima (λmax) are indicative of metal-ligand interactions jcsp.org.pkmdpi.com.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in characteristic vibrational frequencies of the hydroxyl and quinoline nitrogen groups researchgate.netresearchgate.netnih.govasianpubs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes, with NMR titrations providing insights into complex formation equilibria jcsp.org.pknih.govmdpi.comasianpubs.orgrsc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Specifically employed for paramagnetic metal ions like Cu(II) to study their coordination environment and complex formation, often at varying pH jcsp.org.pkmdpi.com.

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the complexes and can provide clues about the presence of coordinated water molecules or solvent molecules, which can help in determining the coordination geometry researchgate.netresearchgate.netnih.govasianpubs.orgresearchgate.netuobaghdad.edu.iq.

Magnetic Susceptibility: Helps in determining the electronic configuration and geometry of paramagnetic metal complexes researchgate.netnih.govasianpubs.orgresearchgate.net.

Table 1: Transition Metal Complexes of 8-Hydroxyquinoline Derivatives

Metal IonTypical Coordination/GeometrySpectroscopic Techniques EmployedKey Findings/References
Cu(II)Square planar, OctahedralUV-Vis, CD, EPR, NMR, IR, TGAForms mono-, bis-complexes; pH-dependent speciation jcsp.org.pkmdpi.com; UV-Vis shifts indicate complexation jcsp.org.pkmdpi.com.
Fe(II/III)OctahedralUV-Vis, CD, EPR, NMR, IR, TGAForms mono-, bis-, tris-complexes; binding affinity influenced by pH jcsp.org.pkmdpi.com.
Zn(II)Tetrahedral, OctahedralUV-Vis, CD, NMR, IR, TGAForms mono-, bis-complexes; NMR titrations used for complex formation studies jcsp.org.pknih.govmdpi.com.
Ni(II)Square planar, OctahedralUV-Vis, IR, TGA, Magnetic Suscep.Characterized via spectroscopic and thermal methods researchgate.netnih.govasianpubs.org.
Co(II)Tetrahedral, OctahedralUV-Vis, IR, TGA, Magnetic Suscep.Characterized via spectroscopic and thermal methods researchgate.netnih.govasianpubs.org.
Mn(II)OctahedralUV-Vis, IR, TGA, Magnetic Suscep.Characterized via spectroscopic and thermal methods nih.govasianpubs.org.

This compound and related 8-hydroxyquinolines also form complexes with main group metal ions such as Al(III), Cd(II), and Mg(II) researchgate.netresearchgate.netrsc.org. Studies on 5-nitro-8-hydroxyquinoline have shown the formation of complexes with Al(III), Mg(II), and Cd(II) researchgate.net.

Aluminum (Al(III)): Complexes of aluminum with 8-hydroxyquinoline derivatives, particularly tris(8-hydroxyquinoline)aluminum (Alq3), are well-known and widely studied for their applications in organic light-emitting diodes (OLEDs) researchgate.netnih.govresearchgate.net. Studies on 8-hydroxyquinoline-5-sulfonate (8-HQS) with Al(III) indicate the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes, with octahedral geometry proposed for the 1:1 and 1:2 species, and a mer-isomer for the 1:3 complex rsc.org. Complexes of Al(III) with 5-nitro-8-hydroxyquinoline have also been synthesized, with ¹H NMR suggesting octahedral structures researchgate.net.

Cadmium (Cd(II)): 8-Hydroxyquinoline forms stable complexes with Cd(II), often in a 1:1 molar ratio, which has been utilized in spectrophotometric determination methods jcsp.org.pk. Studies have reported the synthesis of Cd(II) complexes with various 8-hydroxyquinoline derivatives, including nitro-substituted ones researchgate.netresearchgate.netresearchgate.netuobaghdad.edu.iq. These complexes are typically characterized by techniques such as IR, UV-Vis, and TGA researchgate.netresearchgate.nettandfonline.com. For example, complexes of 5-nitro-8-hydroxyquinoline with Cd(II) have shown tetrahedral structures based on spectroscopic data researchgate.net.

Magnesium (Mg(II)): While specific complexes of this compound with Mg(II) are less detailed, studies on 8-hydroxyquinolines indicate that substituents like the nitro group at the 5-position can lead to moderate potency in chelating magnesium ions rsc.org.

Table 2: Main Group Metal Complexes of 8-Hydroxyquinoline Derivatives

Metal IonTypical Coordination/GeometrySpectroscopic Techniques EmployedKey Findings/References
Al(III)Octahedral, mer-isomerNMR, DFT, Fluorescence, IR, TGAForms 1:1, 1:2, 1:3 complexes; Alq3 widely used in OLEDs researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net.
Cd(II)TetrahedralUV-Vis, IR, NMR, TGA, MSForms 1:1 complexes; studied for spectrophotometric determination researchgate.netjcsp.org.pkresearchgate.netuobaghdad.edu.iqtandfonline.com.
Mg(II)Not specifiedNot specifiedNitro group at C-5 influences chelation rsc.org. Complexes with 5-nitro-8-hydroxyquinoline synthesized researchgate.net.

A variety of spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions involving this compound and its derivatives.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to monitor the formation of metal complexes by observing changes in absorption spectra. Complexation often leads to shifts in the ligand's absorption bands (e.g., from 344 nm for free 8-hydroxyquinoline to 400 nm for its Cd(II) complex) jcsp.org.pk or the appearance of new charge-transfer bands nih.gov. UV-Vis titrations are employed to determine formation constants and study speciation as a function of metal-to-ligand ratio and pH jcsp.org.pkmdpi.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is valuable for studying chiral complexes or when investigating the interaction of metal complexes with biomolecules, providing information about the stereochemistry and binding modes jcsp.org.pkmdpi.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Essential for characterizing complexes of paramagnetic metal ions like Cu(II). EPR spectra provide detailed information about the electronic environment of the metal ion, including coordination number and the nature of the metal-ligand bond jcsp.org.pkmdpi.com.

Nuclear Magnetic Resonance (NMR) Titrations: ¹H NMR titrations are particularly useful for studying the complexation process in solution. By monitoring the chemical shift changes of ligand protons upon addition of metal ions, information about the binding sites, stoichiometry, and stability of the complexes can be obtained jcsp.org.pkmdpi.com. For Zn(II) complexes, ¹H NMR is a key characterization tool jcsp.org.pkmdpi.com. For Al(III) complexes, multinuclear NMR (¹H, ¹³C, ²⁷Al) combined with DFT calculations provides detailed structural insights rsc.org.

Table 3: Spectroscopic Techniques for Studying Metal-Ligand Interactions

Spectroscopic TechniquePrimary Application in Metal Complexation StudiesKey Information ObtainedRelevant Metal IonsReferences
UV-Visible (UV-Vis)Monitoring complex formation, speciation, binding constantsλmax shifts, new bands, Beer's Law compliance, formation constantsAll metals researchgate.netjcsp.org.pknih.govmdpi.comnih.gov
Circular Dichroism (CD)Studying chiral complexes, interaction with biomoleculesStereochemistry, binding modesParamagnetic & Diamagnetic jcsp.org.pkmdpi.com
Electron Paramagnetic Resonance (EPR)Characterizing paramagnetic metal ionsElectronic environment, coordination, metal-ligand bondCu(II), Fe(II/III), Mn(II), Co(II), Ni(II) jcsp.org.pkmdpi.com
Nuclear Magnetic Resonance (NMR)Structural elucidation, complex formation, stoichiometryChemical shifts, coupling constants, speciation, formation constantsDiamagnetic & Paramagnetic researchgate.netjcsp.org.pknih.govmdpi.comasianpubs.orgrsc.org
Infrared (IR)Ligand coordination, functional group identificationVibrational shifts of donor atoms (N, O)All metals researchgate.netresearchgate.netnih.govasianpubs.orgresearchgate.net
Thermogravimetric Analysis (TGA)Thermal stability, presence of solvates/waterDecomposition patterns, coordination geometry cluesAll metals researchgate.netresearchgate.netnih.govasianpubs.orgresearchgate.netuobaghdad.edu.iq
Magnetic SusceptibilityDetermining magnetic moment, geometry of paramagnetic complexesUnpaired electrons, coordination geometryParamagnetic metals researchgate.netnih.govasianpubs.orgresearchgate.net
Molar ConductanceAssessing electrolyte nature of complexesConductivity measurementsAll metals researchgate.netasianpubs.orgresearchgate.net

Mechanistic Investigations of Biological Interactions in Model Systems

Interaction with Microbial Systems (In Vitro Studies)

Studies have elucidated various mechanisms by which 8-Nitroquinolin-5-ol (B2843391) and related 8-hydroxyquinoline (B1678124) derivatives exert their antimicrobial effects.

This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific mechanisms for this compound are still being explored, related compounds in the quinolone class are known to inhibit bacterial DNA replication by targeting enzymes like DNA gyrase (topoisomerase II) sigmaaldrich.com. Additionally, other antibacterial agents, such as rifampicin, function by inhibiting bacterial RNA polymerase, thereby blocking transcription sigmaaldrich.comoregonstate.education. Sulfonamides, another class of antimicrobials, inhibit folic acid synthesis, which is crucial for the production of purines and pyrimidines necessary for nucleic acid synthesis oregonstate.education. 8-Hydroxyquinoline derivatives, in general, have demonstrated potent antimicrobial activity against a range of bacteria, with lipophilicity and specific substituents influencing their efficacy against Gram-positive versus Gram-negative strains nih.govmdpi.comresearchgate.net.

This compound and other 8-hydroxyquinoline derivatives have shown significant antifungal potential. Investigations suggest that these compounds can disrupt the fungal cell wall and compromise the integrity of cytoplasmic membranes mdpi.comnih.govnih.gov. Studies using sorbitol protection assays and scanning electron microscopy have indicated direct damage to the cell wall structure, leading to effects like cell shrinkage and surface roughness mdpi.comnih.gov. Furthermore, these derivatives appear to destabilize the cytoplasmic membrane, potentially by affecting its functional integrity nih.govd-nb.info. While ergosterol (B1671047) is a critical component of fungal cell membranes and a target for many antifungals (e.g., azoles that inhibit ergosterol biosynthesis mdpi.comnih.gov), evidence suggests that 8-hydroxyquinoline derivatives may not directly bind to ergosterol. Instead, their membrane-disrupting effects might involve other targets within the ergosterol biosynthesis pathway or other cellular components nih.govd-nb.info.

A notable mechanism of action for this compound (Nitroxoline) is its ability to inhibit bacterial adhesion to host cells and surfaces, as well as to disrupt biofilm formation nih.govnih.gov. Nitroxoline (B368727) has demonstrated significant inhibition of bacterial adherence to epithelial cells and urinary catheter surfaces nih.govnih.gov. Its efficacy against biofilms, particularly in Pseudomonas aeruginosa infections, is attributed to its capacity to chelate essential metal ions such as iron (Fe²⁺) and zinc (Zn²⁺) from the biofilm matrix nih.govwikipedia.org. This chelation process is critical for biofilm development and maintenance, and its disruption by Nitroxoline leads to reduced biofilm mass and can even induce the dispersal of pre-formed biofilms nih.govwikipedia.org. Studies have shown that Nitroxoline can inhibit de novo biofilm mass synthesis by up to 80% at sub-inhibitory concentrations nih.gov.

Table 1: Inhibition of Bacterial Adhesion and Biofilm Formation by Nitroxoline

Target ProcessBacterial Species/SystemInhibition Level/EffectReference
Bacterial AdhesionE. coli90% (at MIC/4), 87% (at MIC/8), 70% (at MIC/16) nih.govnih.gov
Biofilm Mass SynthesisP. aeruginosaUp to 80% reduction at sub-MIC concentrations nih.gov
Biofilm Formation (de novo)P. aeruginosaReduced synthesis, reticulate structures formed nih.gov
Biofilm DispersalP. aeruginosaInduced dispersal of preformed biofilms nih.gov
Adhesion to Epithelial CellsE. coliInhibited nih.gov
Adhesion to Urinary CathetersVariousInhibited nih.gov

8-Hydroxyquinoline derivatives, including those structurally related to this compound, have shown considerable promise in combating phytopathogenic fungi that cause significant agricultural losses. In vitro assays have demonstrated potent antifungal activity against a range of plant pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae rsc.orgresearchgate.netnih.govrsc.org. These compounds have been observed to cause mycelial abnormalities in fungi like S. sclerotiorum rsc.orgresearchgate.netnih.govrsc.org. Furthermore, in vivo studies have indicated that certain 8-hydroxyquinoline derivatives possess protective and curative activity against plant diseases, with some showing superior efficacy compared to conventional fungicides like azoxystrobin (B1666510) rsc.orgresearchgate.netnih.govrsc.org.

Molecular and Cellular Target Modulation

Interactions with and Inhibition of Intracellular Enzymes

This compound has demonstrated inhibitory activity against several key intracellular enzymes. It is recognized as an inhibitor of Cathepsin B , a lysosomal cysteine protease implicated in various pathological processes, including cancer progression selleckchem.comnih.govselleckchem.comacs.orgnih.govtargetmol.com. Studies indicate that nitroxoline impairs tumor progression by inhibiting Cathepsin B activity, reducing extracellular and intracellular collagen IV degradation, and attenuating tumor cell invasion nih.govtargetmol.com.

Furthermore, this compound has been identified as a dual inhibitor of Methionine Aminopeptidase 2 (MetAP2) and Sirtuin 1 (SIRT1) , contributing to its antiproliferative activity in endothelial cells researchgate.netnih.govebi.ac.uk. Research suggests that nitroxoline inhibits MetAP2 activity in vitro with an IC50 of 54.8 nM and also inhibits HUVEC proliferation with an IC50 of 1.9 μM ebi.ac.uk. While its direct impact on other metallopeptidases is less detailed in the provided literature, its known interactions with MetAP2 highlight its potential to modulate metalloenzyme activity researchgate.net.

DNA Binding Mechanisms

While specific detailed mechanisms of this compound's interaction with DNA are not extensively elaborated in the provided snippets, related quinoline (B57606) derivatives and compounds with similar functionalities suggest potential modes of interaction. Some quinoline derivatives are known to bind to DNA, potentially through intercalation or covalent bonding, which can lead to DNA strand breakage and inhibition of DNA synthesis biosynth.comtandfonline.comdovepress.comresearchgate.net. For instance, 8-methyl-5-nitroquinoline (B188091) has been reported to bind to DNA by forming covalent bonds and inhibiting DNA synthesis biosynth.com. Iron complexes of 8-hydroxyquinoline derivatives, which share structural similarities, have been shown to cause massive breakage of DNA strands tandfonline.com. The ability of quinoline compounds to interact with DNA is often linked to their planar structure and potential to intercalate between base pairs or form adducts dovepress.comresearchgate.net.

Induction of Reactive Oxygen Species (ROS) in Cellular Contexts

This compound has been shown to increase the generation of intracellular reactive oxygen species (ROS) in cancer cells nih.gov. The nitro moiety within the compound is a key factor in this activity, potentially initiating redox reactions that lead to ROS formation nih.govnih.govmdpi.com. ROS can alter intracellular signaling pathways and contribute to cellular damage and apoptosis nih.govnih.govmdpi.com. This ROS-inducing capability is considered a significant mechanism underlying its anticancer effects, distinguishing it from halogenated 8-hydroxyquinoline derivatives tandfonline.comnih.gov.

Modulation of Calpain-Dependent Pathways in Cell Lines

Research indicates that 8-hydroxyquinoline and its derivatives, including 8-hydroxy-5-nitroquinoline (nitroxoline), can modulate calpain-dependent pathways in cell lines researchgate.net. Specifically, studies investigating the effects of 8-hydroxyquinoline and its derivatives on human neuroblastoma SH-SY5Y cells under high glucose conditions showed that these compounds, particularly clioquinol (B1669181), attenuated the increased expression of calpain researchgate.net. This suggests that nitroxoline may influence cellular processes regulated by calpain activity.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound is intricately linked to its chemical structure, particularly the presence and position of its nitro and hydroxyl groups, and its metal-chelating capabilities.

Influence of Nitro and Hydroxyl Groups on Activity Profiles

The presence of the nitro group (-NO2) at the 8-position and the hydroxyl group (-OH) at the 5-position of the quinoline ring is critical for the specific biological activities of this compound tandfonline.comnih.govontosight.airesearchgate.net. The nitro group, in particular, is crucial for its potent antibacterial actions, a property not shared by other 8-hydroxyquinoline derivatives researchgate.netrsc.org. It is also implicated in its ability to induce ROS generation, contributing to its anticancer effects tandfonline.comnih.gov. The hydroxyl group at the 5-position, along with the nitrogen in the quinoline ring, forms a bidentate chelating site, which is fundamental for its interactions with metal ions tandfonline.comdovepress.comresearchgate.net. Modifications to these groups or their positions can significantly alter activity profiles nih.govmdpi.com. For example, replacing the nitro group with other substituents can lead to compounds with different mechanisms of action nih.gov.

Impact of Derivatization on Target Specificity and Potency in Cellular Assays

The chemical scaffold of this compound, often referred to in literature as 8-hydroxy-5-nitroquinoline (Nitroxoline, NQ), serves as a foundational structure for developing compounds with enhanced biological activities. Derivatization strategies aim to modulate its physicochemical properties, thereby influencing its interaction with biological targets, its potency, and its specificity within cellular environments. Research into the structure-activity relationships (SAR) of nitroquinoline derivatives has revealed that strategic modifications can significantly alter their therapeutic profiles.

Impact on Potency

Modifications to the this compound core have demonstrably impacted its potency in various cellular assays, particularly in the context of anticancer activity and enzyme inhibition. Comparative studies have highlighted the superior potency of the parent compound, Nitroxoline, over certain related structures. For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) has been identified as a more potent anticancer agent than clioquinol (5-chloro-7-iodo-8-quinoline), exhibiting an IC50 value that is five to ten times lower in human cancer cell lines nih.gov. This suggests that the presence of the nitro group at the 5-position, in conjunction with the 8-hydroxyl group, contributes to enhanced cytotoxic efficacy.

Further investigations into novel nitroxoline analogs have focused on improving its activity against specific targets. For example, the synthesis of nitroxoline-based metallodrugs and a 7-aminomethylated derivative has shown promise in enhancing cathepsin B exopeptidase inhibitory activity. These modified compounds have demonstrated improved kinetic properties and a greater reduction in tumor cell invasion and migration in in vitro cell-based functional assays compared to the parent nitroxoline researchgate.net. Such findings underscore how structural elaborations can fine-tune the potency of the nitroquinoline scaffold.

Table 1: Comparative Potency of Nitroxoline and Derivatives in Cellular Assays

CompoundTarget/Assay TypePotency MetricValue/FindingReference
8-hydroxy-5-nitroquinoline (Nitroxoline)Cytotoxicity (Anticancer) in human cancer cell linesIC505-10 fold lower than other congeners (e.g., clioquinol) nih.gov
Nitroxoline (Parent)Cathepsin B InhibitionRelative inhibitory activityBaseline activity researchgate.net
Nitroxoline Analogs (Metallodrugs)Cathepsin B InhibitionRelative inhibitory activityImproved inhibition researchgate.net
Nitroxoline Analogs (7-aminomethylated)Cathepsin B InhibitionRelative inhibitory activityImproved kinetic properties, selective inhibition researchgate.net
Nitroxoline Analogs (Metallodrugs)Tumor Cell Invasion (in vitro)% Reduction in invasion40-80% reduction observed for specific analogs researchgate.net

Impact on Target Specificity

Derivatization also plays a crucial role in defining the target specificity of nitroquinoline compounds. The mechanism by which Nitroxoline exerts its anticancer effects is linked to its interaction with metal ions and its impact on cellular processes like reactive oxygen species (ROS) generation nih.gov. Unlike clioquinol, Nitroxoline does not function as a zinc ionophore, a property that may contribute to a different safety profile and potentially altered target engagement nih.gov. This distinction in metal ion interaction highlights how structural features can dictate specificity.

Furthermore, modifications aimed at enhancing water solubility or targeting specific cellular resistance mechanisms have shown an impact on specificity. For instance, a 5-nitro-8-hydroxyquinoline-proline hybrid (HQNO2-L-Pro) was developed, which demonstrated MDR-selective toxicity, indicating that modifications can confer specificity towards multidrug-resistant cancer cells nih.gov. Similarly, the introduction of specific substituents, such as a CH2-N subunit at the seventh position of the 8-hydroxyquinoline ring, has been found to be beneficial for multidrug resistance (MDR) selectivity nih.gov. These findings suggest that derivatization can be a powerful tool to steer nitroquinoline compounds towards particular cellular targets or pathways, thereby enhancing their therapeutic specificity.

Applications in Chemical Research and Material Science

Development as Analytical Reagents

The inherent chelating ability of the 8-hydroxyquinoline (B1678124) scaffold, modulated by the electronic effects of the nitro group, has been extensively exploited in the creation of specialized analytical reagents for sensing and quantification.

The 8-hydroxyquinoline moiety is a well-established ligand capable of forming stable complexes with a wide array of metal ions. nih.gov The introduction of a nitro group at the 8-position modifies the electronic properties and binding affinity, enabling the development of selective chemosensors. Derivatives of 8-Nitroquinolin-5-ol (B2843391) are designed to produce a measurable signal, such as a color change (colorimetric sensor) or an electrical signal, upon binding with a specific metal cation. This allows for the qualitative detection and quantitative analysis of various metal ions in solution. pcbiochemres.com

Azo-derivatives of 8-hydroxyquinoline, for instance, have been reported as effective colorimetric chemosensors for ions like Ni²⁺, Pb²⁺, and Cd²⁺. rsc.org The core structure's ability to form complexes with metal-containing enzymes is a key feature of its chemical reactivity. researchgate.net Furthermore, studies on related 5-nitro-8-hydroxyquinoline hybrids have investigated their complex formation with essential metal ions including Cu(II), Zn(II), Fe(II), and Fe(III), demonstrating the scaffold's versatile metal-binding capabilities. nih.gov

Table 1: Examples of Metal Cation Sensing using 8-Hydroxyquinoline Derivatives
Derivative ClassTarget Metal Ion(s)Sensing Type
Azo-dyesNi²⁺, Pb²⁺, Cd²⁺Colorimetric
Proline HybridsCu(II), Zn(II), Fe(II), Fe(III)Complex Formation

The quinoline (B57606) ring system is a prominent fluorophore, and its derivatives are frequently used to create fluorescent probes. rsc.orgresearchgate.net These probes are designed to exhibit changes in their fluorescence properties—such as turning on, turning off, or shifting in wavelength—upon interaction with a specific analyte. This high sensitivity makes them suitable for detecting trace amounts of substances in complex biological and environmental samples. nih.gov

Derivatives of 8-hydroxyquinoline serve as the foundation for fluorescent chemosensors for various metal ions. nih.gov For example, 8-amidoquinoline derivatives have shown significant potential as functional receptors for the selective sensing of Zn²⁺ ions, a crucial element in many biological systems. semanticscholar.org The design of these probes often relies on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts molecular vibrations and enhances fluorescence intensity. Beyond metal ions, the versatile quinoline scaffold has been adapted to create probes for other analytes, such as a quinoline-based probe designed for the selective detection of hypochlorite, a reactive oxygen species, in living cells. researchgate.net

Table 2: Sensing Applications of Quinoline-Based Fluorescent Probes
Probe ScaffoldTarget AnalyteKey Application Area
Quinoline-tagged organic probesZn²⁺ ionsAqueous media sensing
8-Amidoquinoline derivativesZn²⁺ ionsBiological applications
Pyrroloquinoline derivativesLysineBiological imaging
Quinoline-based probesHypochlorite (ROS)Live cell imaging

Scaffold for Novel Material Development

The structural and electronic characteristics of this compound make it an attractive building block for the synthesis of advanced functional materials with applications in electronics and optics.

The ability of the 8-hydroxyquinoline core to chelate metal ions is instrumental in forming coordination polymers. researchgate.net These materials consist of repeating units of metal ions linked by organic ligands like this compound. By selecting different metal ions and modifying the quinoline ligand, the properties of the resulting polymeric metal complexes can be tuned. These materials are investigated for their potential use in optoelectronic devices. For example, 8-hydroxyquinoline derivatives are used as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The resulting polymer composites can exhibit valuable physicochemical properties, including enhanced electrical conductivity and fluorescence, making them potent materials for devices such as solar cells and other semiconductors. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications like frequency conversion and optical switching. ipme.ruacadpubl.eu Organic molecules with a large dipole moment, often arising from the connection of electron-donating and electron-withdrawing groups through a π-conjugated system, are promising candidates for NLO materials. nih.gov

The structure of this compound, featuring the electron-donating hydroxyl (-OH) group and the strong electron-withdrawing nitro (-NO₂) group on the quinoline framework, provides the necessary electronic asymmetry. Research into quinoline derivatives has confirmed their potential for NLO applications. researchgate.net Specifically, crystal structure analyses of compounds like 2-(2-methylprop-1-enyl)-8-nitroquinoline (B1251153) demonstrate how molecular arrangement and electronic properties contribute to NLO behavior. researchgate.net The design and synthesis of such organic crystals are a key focus in developing new materials for optoelectronics and telecommunications. researchgate.net

Role as a Precursor in Synthetic Organic Chemistry

Beyond its direct applications, this compound is a valuable starting material, or precursor, in multi-step organic synthesis. Its existing functional groups can be chemically modified to build more complex molecular architectures.

The compound can act as a C-nucleophile in C-C coupling reactions. For instance, it has been shown to react with quinazoline (B50416) to form a stable σ-adduct, demonstrating its utility in creating larger, hybrid heterocyclic systems. researchgate.net This reactivity allows chemists to incorporate the nitro-hydroxy-quinoline moiety into larger molecules. Generally, quinoline and its derivatives are fundamental scaffolds in the synthesis of a wide range of organic compounds, including many with significant biological activity. mdpi.comorganic-chemistry.org Synthetic routes often start with a functionalized quinoline, such as 8-hydroxyquinoline, which is then elaborated through reactions like bromination, nitration, and coupling to produce novel target molecules. nih.gov The availability of this compound as a commercial reagent or through straightforward synthesis makes it a practical building block for medicinal chemistry and materials science. nih.gov

Future Research Directions and Unexplored Avenues for 8 Nitroquinolin 5 Ol

Advancements in Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a paramount objective in modern organic chemistry, particularly for producing enantiomerically pure compounds for pharmacological evaluation. Future research on 8-Nitroquinolin-5-ol (B2843391) should prioritize the exploration of asymmetric synthesis and chiral derivatization.

Catalytic Asymmetric Synthesis: While numerous methods exist for the synthesis of quinolines, the development of catalytic asymmetric routes to chiral this compound derivatives remains a significant challenge. Future efforts could focus on adapting established asymmetric catalytic strategies, such as those employing chiral Brønsted acids or metal complexes, to control the stereochemistry of reactions involving the this compound core. rsc.org For instance, enantioselective functionalization at positions C-2 or C-7 could yield novel chiral ligands or bioactive molecules.

Chiral Derivatizing Agents (CDAs): The hydroxyl group at the 5-position and the potential for functionalization on the quinoline (B57606) ring make this compound a candidate for transformation into a novel class of chiral derivatizing agents. wikipedia.org By reacting it with enantiopure auxiliaries, such as L-proline or other chiral amino acids, new reagents could be synthesized. researchgate.netasianpubs.org These agents would be invaluable for determining the enantiomeric excess and absolute configuration of other chiral molecules, like alcohols or amines, via techniques such as NMR spectroscopy or HPLC. nih.gov The development of such reagents would involve synthesizing diastereomers and optimizing separation and analysis conditions. researchgate.net

Research FocusPotential MethodologyDesired Outcome
Asymmetric SynthesisChiral Brønsted acid or metal-catalyzed C-H functionalization. rsc.orgEnantiomerically pure this compound derivatives.
Chiral DerivatizationReaction with chiral auxiliaries (e.g., L-proline). researchgate.netasianpubs.orgNovel chiral derivatizing agents for stereochemical analysis. wikipedia.org

Multicomponent Reactions and Diversification Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for generating molecular complexity and diversity from simple starting materials in a single synthetic operation. researchgate.netrsc.org The application of MCRs to the this compound scaffold is a promising avenue for creating large libraries of novel compounds.

Exploiting Nucleophilicity: Research has shown that the electron-rich aromatic ring of 8-hydroxy-5-nitroquinoline can act as a C-nucleophile. This reactivity can be harnessed in MCRs. Future studies could explore its participation in well-established MCRs like the Povarov, Doebner, or Friedländer reactions to synthesize highly functionalized and structurally diverse quinoline derivatives. mdpi.com

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly advancing field that offers an atom-economical approach to modifying complex molecules. rsc.org A programmed, iterative C-H functionalization strategy could be developed for the this compound core. chemrxiv.org By employing different directing groups, various positions on the quinoline ring system could be selectively and sequentially modified, leading to a wide array of derivatives that would be difficult to access through traditional methods. chemrxiv.orgnih.gov This approach would rapidly expand the chemical space around the core scaffold for screening in various applications. rsc.org

Deeper Computational Modeling for Mechanistic Elucidation

Computational chemistry provides indispensable tools for understanding reaction mechanisms, predicting molecular properties, and guiding experimental design. A deeper computational investigation of this compound is crucial for unlocking its full potential.

DFT for Reactivity Analysis: Density Functional Theory (DFT) calculations have already been employed to investigate the structural and reactive properties of 8-hydroxy-5-nitroquinoline. researchgate.netdntb.gov.ua Future studies should expand on this by using DFT to model transition states and reaction pathways for proposed synthetic transformations, such as its role in MCRs or C-H functionalization reactions. This would provide a detailed mechanistic understanding, enabling the optimization of reaction conditions and the prediction of regioselectivity. mdpi.com

Predictive Modeling of Properties: Computational models can be used to predict various properties of novel this compound derivatives. For example, calculations of dipole moment, polarizability, and hyperpolarizability could identify candidates for nonlinear optical (NLO) materials. researchgate.net Furthermore, quantum chemical calculations can help understand charge transfer possibilities within the molecule, which is relevant for applications in electronics and materials science. researchgate.net

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidate transition states and reaction pathways for MCRs and C-H functionalization. researchgate.net
Quantum Chemical CalculationsMaterials SciencePredict nonlinear optical (NLO) properties and charge transfer characteristics. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsReactivity in SolutionInvestigate solvent effects and interactions with other molecules to understand reactive properties. researchgate.net

Exploration of Novel Interacting Biomolecules and Cellular Pathways

This compound, also known as Nitroxoline (B368727), has established antibacterial properties and emerging anticancer activity. selleckchem.comdrugbank.com Future research should aim to identify novel biological targets and elucidate the underlying cellular pathways to expand its therapeutic potential.

Target Identification: While Nitroxoline is known to chelate metal ions and inhibit enzymes like cathepsin B, its full spectrum of interacting biomolecules is not yet known. selleckchem.comdrugbank.com Proteomics-based approaches could be employed to identify new protein binding partners. For example, studies have implicated its activity in signaling pathways like AMPK/mTOR, which are crucial in cancer metabolism. oncotarget.com Further investigation into its effects on other kinases, phosphatases, or transcription factors could reveal new therapeutic opportunities.

Cellular Pathway Analysis: The compound has been shown to induce G1 arrest and apoptosis in cancer cells and disrupt mitochondrial function in parasites. oncotarget.com Future work should delve deeper into these mechanisms. Investigating its influence on DNA damage response, cell cycle checkpoints (such as the role of Cdc25A), and specific apoptotic pathways will provide a more comprehensive understanding of its mode of action. oncotarget.com This knowledge is critical for identifying patient populations that might best respond to therapies based on this scaffold and for designing combination therapies. nih.gov

Development of Advanced Materials Based on this compound Scaffolds

The chelating ability and optoelectronic properties of the 8-hydroxyquinoline (B1678124) core make it an excellent building block for advanced functional materials. The incorporation of a nitro group in this compound can further modulate these properties, opening avenues for new material design.

Metal-Organic Frameworks (MOFs): 8-Hydroxyquinoline derivatives are effective ligands for the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net These porous materials have applications in gas storage, separation, and catalysis. Future research should focus on synthesizing novel MOFs using this compound as a ligand. researchgate.net The resulting frameworks could exhibit unique properties, such as enhanced stability or catalytic activity, and could be explored as chemical sensors, particularly for detecting nitroaromatic compounds or specific metal ions. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, such as AlQ₃, are classic materials used in OLEDs. The electronic properties of this compound could be leveraged to create new metal complexes with tailored photophysical characteristics. Synthesizing and characterizing the luminescent properties of these new complexes could lead to the development of more efficient and color-tunable emitters for next-generation displays and lighting.

Integration with AI and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery by enabling rapid prediction of molecular properties and accelerating the design of new compounds. researchgate.netfrontiersin.org

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict various properties of novel this compound analogs. researchgate.netdoaj.org This includes predicting biological activity against specific targets, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and even the site selectivity of chemical reactions. researchgate.netnih.gov Such predictive tools can significantly reduce the time and cost of research by prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative AI models can be employed for the de novo design of entirely new molecules based on the this compound scaffold. icmerd.comnih.gov By defining desired properties—such as high binding affinity to a specific biological target and favorable drug-like characteristics—these algorithms can generate novel chemical structures for synthetic exploration. mdpi.com This approach moves beyond simple library enumeration to creatively explore the vastness of chemical space, potentially leading to the discovery of first-in-class therapeutic agents. icmerd.com

Q & A

Q. What are the recommended methods for synthesizing 8-Nitroquinolin-5-ol with high purity?

Synthesis typically involves nitration of 8-hydroxyquinoline derivatives under controlled conditions. Key steps include:

  • Nitration protocol : Use concentrated nitric acid in sulfuric acid at low temperatures (0–5°C) to minimize side reactions .
  • Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel with dichloromethane:methanol gradients) to achieve >98% purity, as validated by HPLC .
  • Characterization : Confirm structure via 1H^1H-NMR (quinoline ring protons at δ 8.5–9.0 ppm) and mass spectrometry (m/z 190.16 for [M+H]+^+) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Safety protocols : Wear PPE (gloves, lab coat, goggles) due to irritant properties (H315, H319) . Use fume hoods to avoid inhalation (H335) .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Shelf life is 3 years at -20°C or 1 year at -80°C .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques are most effective for characterizing this compound?

  • Purity analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile:water mobile phases .
  • Structural confirmation : FT-IR (O-H stretch at 3200–3400 cm1^{-1}, nitro group at 1520 cm1^{-1}) and X-ray crystallography for solid-state conformation .
  • Quantitative assays : UV-Vis spectrophotometry (ε = 4500 L·mol1^{-1}·cm1^{-1} at 365 nm) for concentration determination .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound be systematically addressed?

  • Systematic review : Follow PRISMA guidelines to aggregate data, assess study quality, and identify confounding variables (e.g., solvent choice, cell line variability) .
  • Experimental replication : Standardize assays (e.g., MTT cytotoxicity protocols ) across multiple labs to validate IC50_{50} values.
  • Meta-analysis : Use statistical tools (e.g., RevMan) to resolve discrepancies in antimicrobial efficacy reported against E. coli vs. S. aureus .

Q. What strategies optimize the solubility and bioavailability of this compound in in vivo studies?

  • Co-solvent systems : Prepare DMSO master stocks (10 mg/mL) diluted with PEG-300 and Tween 80 (4:5:1 ratio) for intraperitoneal administration .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance aqueous solubility and prolong half-life in pharmacokinetic studies .
  • Bioavailability testing : Conduct LC-MS/MS analysis of plasma samples to quantify absorption and metabolism rates in rodent models .

Q. What computational modeling approaches predict the reactivity of this compound with biological targets?

  • Molecular docking : Simulate binding to E. coli DNA gyrase using AutoDock Vina, focusing on nitro group interactions with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., nitro position) with antifungal activity using Gaussian-based DFT calculations .
  • MD simulations : Analyze stability of metal complexes (e.g., Cu2+^{2+}) in aqueous environments using GROMACS .

Q. How can researchers mitigate interference from this compound’s fluorescence in cellular imaging assays?

  • Quenching agents : Add 1 mM ascorbic acid to reduce autofluorescence in live-cell imaging .
  • Spectral unmixing : Use confocal microscopy with narrowband filters (ex/em: 360/450 nm) to distinguish probe signals from background .
  • Control experiments : Compare results with fluorescence-deficient analogs (e.g., 5-aminoquinolin-8-ol) to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.